molecular formula C4H6FN3 B11786582 4-Fluoro-1-methyl-1H-pyrazol-3-amine CAS No. 1935524-77-8

4-Fluoro-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11786582
CAS No.: 1935524-77-8
M. Wt: 115.11 g/mol
InChI Key: RNJOFCSXDPWONK-UHFFFAOYSA-N
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Description

4-Fluoro-1-methyl-1H-pyrazol-3-amine is a fluorinated pyrazole derivative with the molecular formula C₄H₆FN₃ and a molecular weight of 115.11 g/mol (CAS: 1935524-77-8) . The compound features a fluorine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring. Its structural simplicity and electron-withdrawing fluorine substituent make it a versatile building block in medicinal chemistry and agrochemical research.

Properties

CAS No.

1935524-77-8

Molecular Formula

C4H6FN3

Molecular Weight

115.11 g/mol

IUPAC Name

4-fluoro-1-methylpyrazol-3-amine

InChI

InChI=1S/C4H6FN3/c1-8-2-3(5)4(6)7-8/h2H,1H3,(H2,6,7)

InChI Key

RNJOFCSXDPWONK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoro-1-methyl-1H-pyrazole with ammonia or amines under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-Fluoro-1-methyl-1H-pyrazol-3-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₄H₆FN₃ 115.11 1-methyl, 4-fluoro High solubility, moderate lipophilicity
3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine C₁₁H₁₂FN₃ 205.24 3-(4-fluoro-3-methylphenyl), 4-methyl Increased steric bulk, lower solubility
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine C₆H₈F₃N₃ 179.14 1-ethyl, 3-trifluoromethyl Enhanced electron-withdrawing effects
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₉ClFN₃ 241.90 4-chloro, 1-(3-fluorobenzyl) High molecular weight, halogen diversity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 229.29 Pyridinyl, cyclopropylamine Aromaticity, hydrogen-bonding potential

Key Observations :

  • Fluorine vs.
  • Substituent Effects : The 1-methyl group in this compound contributes to steric simplicity, whereas bulkier substituents (e.g., 3-(4-fluorophenyl) in ) reduce solubility but may enhance target specificity .
  • Electron-Withdrawing Groups : The trifluoromethyl group in 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine significantly lowers electron density at the pyrazole ring compared to the fluorine in the target compound, influencing reactivity and stability .

Crystallographic and Structural Insights

  • This compound: Limited crystallographic data are available, but analogous compounds (e.g., 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine) show well-defined crystal structures with R-factors as low as 0.031, indicating precise molecular packing influenced by halogen substituents .
  • Trichlorophenyl Analogs : The presence of multiple chlorine atoms (e.g., in ) increases van der Waals interactions, enhancing crystallinity but reducing aqueous solubility .

Biological Activity

4-Fluoro-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in antimicrobial and anticancer research. This compound features a pyrazole ring with a fluorine atom at the 4-position and a methyl group at the 1-position, with the molecular formula C4H6FN3. Its unique structural characteristics contribute to its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate enzymatic activities and cellular pathways, leading to various biological responses. The compound's mechanism of action typically involves binding to active sites on target proteins, which can inhibit or enhance their activity, thus influencing cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound vary depending on the strain tested, indicating its broad-spectrum potential.

Microorganism MIC (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Candida albicans32.0

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have reported that it can induce apoptosis in cancer cell lines by influencing key signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives, including this compound, is significantly influenced by their structural features. Modifications at different positions on the pyrazole ring can enhance or diminish their biological efficacy. For instance, the presence of electron-withdrawing groups like fluorine can increase the compound's reactivity and binding affinity to biological targets.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives against several bacterial strains, making it a candidate for further development as an antimicrobial agent .

Study 2: Anticancer Properties

In another investigation focusing on cancer cell lines, this compound was shown to significantly inhibit cell growth and induce apoptosis in vitro. The study highlighted its potential as a lead compound in the design of new anticancer therapies .

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